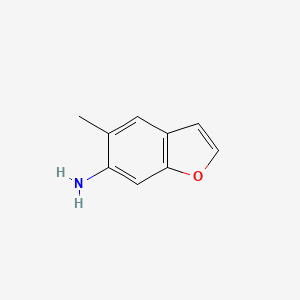

6-Amino-5-methylbenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-5-methylbenzofuran is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The benzofuran motif, including derivatives like 6-amino-5-methylbenzofuran, has been extensively studied for its anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that certain benzofuran derivatives exhibited selective cytotoxicity against human cancer cell lines, outperforming standard chemotherapeutics like Combretastatin-A4 in potency .

Antimicrobial Properties

Benzofuran derivatives have shown promise as antimicrobial agents. A series of compounds synthesized from the benzofuran scaffold have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, compounds with hydroxyl substitutions at the C-6 position displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 µg/mL . The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for enhancing antimicrobial efficacy .

Potential as Antitubercular Agents

Recent investigations into the antitubercular properties of benzofuran derivatives have yielded promising results. Compounds derived from this compound have been identified as potent inhibitors of Mycobacterium tuberculosis, with some exhibiting IC50 values below 1 µM, indicating high potency against this pathogen .

Materials Science

The unique chemical structure of this compound makes it a candidate for developing advanced materials with specific electronic or optical properties. Its potential applications include:

- Organic Electronics : The compound's ability to participate in charge transfer processes positions it well for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : Incorporating benzofuran derivatives into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Biological Studies

Research on the interaction of this compound with biological macromolecules has provided insights into its mechanism of action as a therapeutic agent. Studies utilizing molecular docking simulations have elucidated binding affinities with various targets involved in cancer and infectious diseases .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy Study

- Antimicrobial Activity Assessment

- Tuberculosis Treatment Development

Propriétés

Formule moléculaire |

C9H9NO |

|---|---|

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

5-methyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,10H2,1H3 |

Clé InChI |

BPPDURNNVKHOMM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1N)OC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.